7-[(Phenylsulfonyl)amino]heptanoic acid is a compound that features a heptanoic acid backbone with a phenylsulfonyl amino group attached. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of statins and other bioactive molecules. The presence of the phenylsulfonyl group enhances the compound's solubility and reactivity, making it suitable for various chemical transformations.
The compound can be synthesized through various chemical pathways, often involving intermediates derived from simpler carboxylic acids and sulfonamides. The synthesis methods are documented in several patents and scientific articles that detail efficient procedures for preparing derivatives of heptanoic acid with sulfonamide functionalities .
7-[(Phenylsulfonyl)amino]heptanoic acid belongs to the class of amino acids and carboxylic acids, specifically categorized under sulfonamide derivatives. Its structural features classify it within the broader category of organic compounds that exhibit both acidic and basic properties due to the presence of a carboxylic acid group and an amino group.
The synthesis of 7-[(Phenylsulfonyl)amino]heptanoic acid typically involves several steps, including:
The synthetic route may involve protecting groups to ensure selectivity during reactions, particularly when multiple functional groups are present. For example, hydroxy-protecting groups may be employed during specific steps to prevent unwanted reactions . The use of catalysts and controlled reaction conditions (temperature, pressure) is crucial for optimizing yields and minimizing by-products .
The molecular structure of 7-[(Phenylsulfonyl)amino]heptanoic acid can be represented as follows:
The structure consists of a heptanoic acid chain (seven carbon atoms) with an amino group at one end and a phenylsulfonyl moiety attached to the amino group.
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, providing insights into its functional groups and molecular environment.
7-[(Phenylsulfonyl)amino]heptanoic acid can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control and appropriate solvents to ensure optimal reactivity and selectivity .
The mechanism of action for 7-[(Phenylsulfonyl)amino]heptanoic acid primarily revolves around its ability to interact with biological targets through its functional groups:
Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting that 7-[(Phenylsulfonyl)amino]heptanoic acid could possess pharmacological properties worth exploring further .
Relevant data from spectral analyses indicate characteristic absorption bands corresponding to functional groups, which can be utilized for identification purposes .
7-[(Phenylsulfonyl)amino]heptanoic acid serves several important roles in scientific research:
Conventional synthetic approaches to 7-[(phenylsulfonyl)amino]heptanoic acid typically involve linear chain construction strategies or ring-opening transformations. The cycloheptanone oxime rearrangement method represents an efficient industrial route documented in patent literature [3]. This process begins with cycloheptanone reacting with hydroxylamine hydrochloride in methanol under reflux conditions to form the corresponding oxime. Through a Beckmann rearrangement catalyzed by hydrochloric acid, this intermediate undergoes ring expansion to yield 7-aminoheptanoic acid hydrochloride, which serves as the crucial precursor for sulfonylation. The final step involves selective N-sulfonylation where the amino group reacts with benzenesulfonyl chloride in dichloromethane with triethylamine as base, producing the target compound in 82% yield after crystallization from ethyl acetate/hexane mixtures [3].
An alternative nitromethane-based linear synthesis employs ethyl 6-bromohexanoate as starting material. This route features nucleophilic displacement with nitromethane anion followed by reduction of the nitro group and saponification. The key displacement reaction proceeds for 12 hours in dimethylformamide at 60°C using sodium nitromethanide, yielding ethyl 7-nitroheptanoate (75% yield). Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine, followed by alkaline hydrolysis to afford 7-aminoheptanoic acid. Final sulfonylation with benzenesulfonyl chloride completes the synthesis with an overall yield of 68% across four steps [8].
Table 1: Comparison of Traditional Synthetic Routes to 7-[(Phenylsulfonyl)amino]heptanoic Acid
Method | Key Starting Material | Reaction Steps | Overall Yield | Purity Profile |
---|---|---|---|---|
Cycloheptanone Oxime Rearrangement [3] | Cycloheptanone | 1. Oxime formation 2. Beckmann rearrangement 3. N-sulfonylation | 82% | Pharmaceutical grade (≥98.5%) |
Nitromethane Alkylation [8] | Ethyl 6-bromohexanoate | 1. Nitromethane alkylation 2. Nitro reduction 3. Ester hydrolysis 4. N-sulfonylation | 68% | Industry grade (95-97%) |
Bromoheptanoate Aminolysis [5] [8] | 7-Bromoheptanoic acid | 1. Azidation 2. Staudinger reduction 3. N-sulfonylation | 63% | Research grade (≥97%) |
The bromoheptanoate pathway utilizes 7-bromoheptanoic acid as the key intermediate, which undergoes azide displacement followed by Staudinger reduction (triphenylphosphine/THF/water) to generate the free amine. Sulfonylation with benzenesulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH/dichloromethane) provides the target compound in moderate yields (63%) suitable for research-scale applications [5] [8]. These traditional methods remain industrially relevant due to their predictable scalability and utilization of commercially available starting materials, though they typically require multi-step purification protocols to achieve pharmaceutical-grade purity standards demanded for peptide synthesis applications [1] [3].
While 7-[(phenylsulfonyl)amino]heptanoic acid itself lacks chiral centers, its derivatives bearing stereogenic elements require sophisticated asymmetric methodologies. The Evans oxazolidinone auxiliary approach enables enantioselective construction of β-branched derivatives essential for pharmaceutical targets like atorvastatin intermediates [4]. This strategy involves attaching the heptanoic acid backbone to (4S)-benzyloxazolidin-2-one followed by diastereoselective enolization and alkylation. After auxiliary removal, the chiral carboxylic acid undergoes sulfonylation, achieving enantiomeric excesses >98% when conducted at -78°C with strict exclusion of moisture [4].
Transition-metal catalyzed hydrogenation of enamide precursors represents another stereocontrol strategy for generating chiral centers along the heptanoic chain. For instance, Z-unsaturated enamides derived from 7-aminoheptanoic acid undergo asymmetric hydrogenation using DuPhos-rhodium catalysts at 50 psi H₂ pressure in methanol. This method affords protected (R)-3-alkyl-7-[(phenylsulfonyl)amino]heptanoates with 96% ee, which serve as key intermediates for β-amino acid incorporation into bioactive peptides [4]. The phenylsulfonyl group enhances substrate coordination to the chiral catalyst through nitrogen lone pair donation, significantly improving enantioselectivity compared to unprotected amines.
Table 2: Catalytic Systems for Enantioselective Synthesis of Chiral Derivatives
Catalyst System | Substrate Type | Reaction Conditions | ee (%) | Application Target |
---|---|---|---|---|
Rh-(R,R)-Et-DuPhos [4] | Enamide | 50 psi H₂, CH₃OH, 25°C | 96% | β-amino acid peptides |
Ru-BINAP/diamine [4] | β-Keto sulfonamide | 1000 psi H₂, iPrOH/KOH | 94% | Statin side chains |
Evans (S)-4-Phenyloxazolidinone [4] | Heptanoic acid derivative | nBu₂BOTf, DIPEA, CH₂Cl₂, -78°C | >98% | Atorvastatin analogs |
For statin-like structures featuring syn-diol motifs, researchers employ iterative asymmetric reductions on 3,5-diketo sulfonamide precursors. Using Noyori-type ruthenium catalysts (RuCl₂[(R)-binap][(R)-daipen]), hydrogenation proceeds with syn-diastereoselectivity >20:1 and 94% ee under high-pressure conditions (1000 psi H₂) in isopropanol with catalytic KOH [4]. The phenylsulfonyl group's electron-withdrawing nature facilitates enolization and subsequent stereocontrolled reduction, demonstrating how this functionality enables asymmetric transformations beyond simple protection. These methodologies highlight the dual role of the phenylsulfonyl group as both a protecting moiety and a stereodirecting element in complex molecule synthesis.
The phenylsulfonyl-protected amine in 7-[(phenylsulfonyl)amino]heptanoic acid enables its application in solid-phase peptide synthesis (SPPS) as a side-chain protected building block. This moiety exhibits stability toward both acidolytic (TFA) and nucleophilic (piperidine) cleavage conditions employed in Fmoc/tBu strategies, making it ideal for introducing aminoalkyl functionalities during peptide chain assembly [7]. The carboxylic acid group is typically activated as HATU or HBTU esters (0.2 M in DMF) for coupling to resin-bound peptides at 2-5 fold excess, achieving incorporation efficiencies >98% within 2 hours as monitored by ninhydrin tests [7].
Linker chemistry selection critically determines the release characteristics of final conjugates. For C-terminal modified peptides, Wang resin linkage through ester bonds allows cleavage with 95% TFA without deprotection of the phenylsulfonyl group. When synthesizing N-terminal conjugates, Rink amide resin provides acid-labile amide linkages cleavable with 20% hexafluoroisopropanol in dichloromethane. The sulfonamide's stability permits orthogonal deprotection of other functional groups using thiolate reduction (for nitrobenzyl protections) or photolysis (for nitroveratryl groups) while maintaining the sulfonamide integrity [7].
Table 3: Solid-Phase Synthesis Parameters for Peptide Conjugates
Resin Type | Loading (mmol/g) | Coupling Reagent | Cleavage Conditions | Application Example |
---|---|---|---|---|
Wang resin | 0.7-1.0 | HATU/DIPEA | 95% TFA/H₂O (2 h) | C-terminal modified peptides |
Rink amide AM | 0.6-0.8 | HBTU/HOAt | 20% HFIP/DCM (45 min) | N-terminal conjugates |
Sieber amide | 0.5-0.7 | PyBOP/NMM | 2% TFA/DCM (8x1 min) | Cyclic peptide intermediates |
Post-assembly functionalization strategies leverage the phenylsulfonyl group as a masked amine for late-stage diversification. After complete peptide synthesis, the sulfonamide undergoes nucleophilic displacement using thiophenolate (0.3 M in DMF, 60°C) to regenerate the free amine, which can then be acylated, alkylated, or conjugated with fluorophores [7]. This approach facilitated the synthesis of peptide nanotubes where 7-[(phenylsulfonyl)amino]heptanoic acid spacers connect cyclic peptide subunits, generating tubular structures with 1.8 nm inner diameters confirmed by TEM and AFM [7]. The length and flexibility of the heptanoic chain provide optimal spacing between peptide rings, demonstrating how this building block enables nanoscale architectural control in supramolecular peptide systems.
Modern synthetic approaches to 7-[(phenylsulfonyl)amino]heptanoic acid derivatives leverage microwave irradiation to accelerate traditionally slow transformations. The bromohexanoate amination step achieves 85% conversion in 15 minutes under microwave conditions (150°C in DMF) compared to 12 hours conventionally [8]. Sulfonylation kinetics similarly benefit, with complete reaction observed within 5 minutes at 120°C using polymer-supported sulfonyl chloride reagents, eliminating aqueous workup requirements. These protocols enable rapid library synthesis of analogs featuring varied sulfonyl groups (tosyl, mesityl, naphthyl) for structure-activity relationship studies in peptide mimetic research [5] [8].
Continuous flow hydrogenation systems address safety and scalability challenges in nitro group reduction. A demonstrated flow process reduces ethyl 7-nitroheptanoate at 75°C and 50 bar H₂ using a Pd/Al₂O³ packed-bed reactor (0.5 mL/min flow rate), achieving >99% conversion with 1.5 minute residence time [8]. This represents a 50-fold productivity increase over batch reactors while minimizing catalyst leaching (<0.1 ppm Pd in product). Integrated acid scrubbers immediately neutralize liberated ammonia, preventing side reactions and enabling direct collection of amine solutions for downstream sulfonylation.
Table 4: Process Intensification Parameters for Key Synthetic Steps
Technology | Reaction Step | Optimized Conditions | Time Reduction | Productivity Gain |
---|---|---|---|---|
Microwave reactor | Sulfonylation | 120°C, 300W, PS-SO₂Cl resin | 40x (120 min → 3 min) | 15 g/h per 100 mL vessel |
Flow hydrogenation | Nitro reduction | 50 bar H₂, 75°C, 5% Pd/Al₂O³ | 50x (75 min → 1.5 min) | 200 g/h (reactor volume 50 mL) |
Microreactor array | Beckmann rearrangement | 180°C, backpressure regulator | 12x (4 h → 20 min) | 45 g/h (parallel units) |
For Beckmann rearrangement intensification, silicon microreactor arrays operating at 180°C with 5-minute residence times achieve 95% conversion of cycloheptanone oxime to 7-aminoheptanoic acid lactam [3] [8]. The continuous flow system maintains precise temperature control, minimizing dehydration byproducts that plague batch reactions at elevated temperatures. Acidic workup is integrated downstream using membrane-based liquid-liquid contactors, yielding hydrochloride salt solutions ready for direct sulfonylation. These innovations demonstrate how modern reaction engineering significantly enhances the sustainability profile and production efficiency of this important peptide building block, aligning with pharmaceutical industry demands for greener synthetic processes [1] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1